Product packaging for 6-Chlorohexylzinc bromide(Cat. No.:)

6-Chlorohexylzinc bromide

Cat. No.: B12336325
M. Wt: 264.9 g/mol
InChI Key: YAKLROAYYIUTCX-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents, a class of organometallic compounds featuring a carbon-zinc bond, are indispensable tools in modern organic synthesis for forming new carbon-carbon bonds. acs.org Their significance stems from a unique balance of reactivity and functional group tolerance, which sets them apart from more reactive organometallic counterparts like Grignard and organolithium reagents. wikipedia.org While these latter reagents are powerful, they are often incompatible with sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.com Organozinc reagents, however, exhibit a higher degree of chemoselectivity, allowing for complex molecule synthesis without the need for extensive protecting group strategies. oup.com

This tolerance is a key advantage, making them predestined coupling partners in a variety of C-C bond-forming reactions. acs.org They are prominently used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, as well as in copper-catalyzed reactions, Michael additions, and electrophilic aminations. sigmaaldrich.comslideshare.net The ability to prepare highly functionalized organozinc compounds has made them crucial in the production of active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. acs.org

Evolution of Organozinc Chemistry: From Early Discoveries to Activated Zinc Methodologies

The field of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc, by reacting ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery was a landmark in the history of chemistry, representing the first synthesis of a compound with a metal-to-carbon sigma bond. researchgate.net Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Butlerov and his students expanded the use of these reagents, pioneering the synthesis of alcohols from carbonyl compounds. digitellinc.com However, the subsequent discovery of the more reactive and, at the time, easier-to-prepare Grignard reagents pushed organozinc compounds into the background for many years. oup.com

A major resurgence in the use of organozinc reagents came with the realization that their lower reactivity could be a significant advantage, enabling the incorporation of reactive functional groups. oup.com A critical breakthrough was the development of "activated" zinc, such as Rieke® Zinc, which is produced by the reduction of zinc chloride with potassium. wikipedia.org Prior to this, the direct reaction of zinc metal with less reactive organic halides like alkyl or aryl bromides and chlorides was not feasible. sigmaaldrich.com The preparation was limited to transmetalation from organolithium or Grignard reagents, a process with limited functional group compatibility. sigmaaldrich.com Activated zinc methodologies overcame this hurdle, allowing the direct insertion of zinc into a wide variety of organic halides, even those bearing sensitive functional groups, thus broadly expanding the scope and utility of organozinc chemistry. wikipedia.orgsigmaaldrich.com

Contextualizing 6-Chlorohexylzinc Bromide within Alkylzinc Halide Research

This compound (Cl(CH₂)₆ZnBr) is a prime example of a functionalized alkylzinc halide, a class of reagents that embodies the advantages of modern organozinc chemistry. These reagents, with the general formula RZnX (where R is an alkyl or aryl group and X is a halide), are workhorses in organic synthesis. sigmaaldrich.com this compound is a bifunctional reagent, possessing two distinct reactive sites: the nucleophilic carbon attached to the zinc-bromide moiety and the electrophilic carbon bearing the chloride.

This dual functionality allows for sequential and selective reactions. The organozinc part can participate in characteristic C-C bond-forming reactions like the Negishi coupling, while the terminal chloro group remains available for subsequent nucleophilic substitution or other transformations. google.comuni-muenchen.de The preparation of such functionalized reagents is made possible by the chemoselectivity of activated zinc insertion, which occurs at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact. Research into such bifunctional reagents is a significant trajectory in organic synthesis, as they serve as valuable building blocks for constructing complex molecules in a more convergent and efficient manner. uni-muenchen.de

Overview of Research Trajectories for this compound

Research involving this compound has primarily followed two distinct paths: its application in materials science and its use as a reagent in synthetic organic chemistry.

In the realm of materials science, this compound has been employed as a novel additive in the synthesis of high-quality silver nanowires (AgNWs). rsc.orgrsc.org Studies have shown that its presence during the polyol synthesis method allows for the preparation of AgNWs with very small diameters (around 20 nm) and high aspect ratios. rsc.orgresearchgate.net The concentration of this compound was found to be a critical factor in controlling the nanowire diameter. rsc.org These AgNWs are used to fabricate transparent conductive films with excellent optical and electrical properties, such as high transmittance and low sheet resistance, which are promising for applications in flexible electronics like touch screens and solar cells. rsc.orgresearchgate.net

In organic synthesis, this compound serves as a key intermediate for introducing a functionalized six-carbon chain. Its most prominent application is in palladium-catalyzed Negishi cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org For instance, it has been used to synthesize 3,6-bis(6'-chlorohexyl)phthalonitrile, a precursor for substituted phthalocyanines, which are compounds investigated for applications in photodynamic therapy. google.com The use of this compound in these syntheses highlights its utility in creating complex molecules where the terminal chloride can be used for further functionalization after the initial carbon-carbon bond is formed. google.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₂BrClZn
IUPAC Name bromo(6-chlorohexyl)zinc
CAS Number 135579-83-8
Molecular Weight 264.91 g/mol
Physical Form Solution (commonly 0.5 M in Tetrahydrofuran)
InChI Key PAVFOQDYFGUYPY-UHFFFAOYSA-M
InChI Code 1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q;;+1/p-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrClZn B12336325 6-Chlorohexylzinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrClZn

Molecular Weight

264.9 g/mol

IUPAC Name

zinc;1-chlorohexane;bromide

InChI

InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1

InChI Key

YAKLROAYYIUTCX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCCl.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 6 Chlorohexylzinc Bromide

Direct Synthesis via Oxidative Addition of Activated Zinc

The direct insertion of zinc metal into the carbon-bromine bond of 1-bromo-6-chlorohexane stands as the most straightforward route to 6-chlorohexylzinc bromide. However, the success of this reaction is highly dependent on the reactivity of the zinc metal used. Standard commercial zinc dust is often unreactive towards alkyl bromides under mild conditions.

Rationale for Utilizing Highly Reactive Zinc Forms (e.g., Rieke Zinc)

To overcome the low reactivity of standard zinc, highly activated forms of zinc, such as Rieke Zinc, are employed. wikipedia.orgnih.gov Rieke Zinc is a highly reactive, finely divided zinc powder, typically prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium. wikipedia.org

The primary rationale for using Rieke Zinc in the synthesis of this compound lies in its ability to undergo oxidative addition to alkyl halides under mild conditions. riekemetals.com This enhanced reactivity is crucial for several reasons:

Tolerance of Functional Groups: One of the most significant advantages of using Rieke Zinc is its compatibility with a wide array of functional groups, including chlorides, esters, and nitriles. riekemetals.com In the case of this compound synthesis, the presence of the chloro group on the alkyl chain is well-tolerated, preventing unwanted side reactions that would likely occur with more nucleophilic and basic organometallic reagents.

Milder Reaction Conditions: The high reactivity of Rieke Zinc allows the synthesis to be conducted under much milder conditions (e.g., room temperature) compared to what would be required for less activated zinc. riekemetals.com This can help to prevent decomposition of the starting material or the product.

Chemoselectivity: The reaction exhibits high chemoselectivity. The oxidative addition occurs specifically at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact. This is consistent with the general reactivity trend of alkyl halides (I > Br > Cl). nih.gov

Optimization of Reaction Parameters for this compound Formation

While specific optimization studies for the synthesis of this compound are not extensively detailed in the public domain, general principles for the reaction of primary alkyl bromides with Rieke Zinc can be applied to establish effective reaction parameters.

The choice of solvent is critical for the successful formation of organozinc reagents. Ethereal solvents are most commonly employed due to their ability to solvate the resulting organozinc species.

Tetrahydrofuran (THF): THF is the most frequently used solvent for the preparation of organozinc halides from Rieke Zinc. riekemetals.comnih.gov It effectively solvates the organozinc species, and this compound is commercially available as a 0.5 M solution in THF. sigmaaldrich.comlabsolu.ca

Effect of Polar Aprotic Solvents: While THF is standard, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate the rate of oxidative addition. nih.gov However, their use can complicate product isolation and may not be necessary with the high reactivity of Rieke Zinc.

Influence of Salts: The presence of lithium salts, such as lithium chloride (LiCl), can significantly accelerate the formation of organozinc reagents. organic-chemistry.orgmdpi.com LiCl is thought to assist in breaking up the zinc aggregate and solubilizing the organozinc species from the metal surface. nih.govorganic-chemistry.org

Table 1: General Solvent Systems for Rieke Zinc Reactions
SolventTypical ApplicationNotes
Tetrahydrofuran (THF)Standard solvent for organozinc formationGood solvating properties for the product.
Diethyl etherAlternative ethereal solventLess common than THF for this application.
Dimethylformamide (DMF)Can accelerate reaction rateMay complicate workup.
Dimethyl sulfoxide (DMSO)Can accelerate reaction rateMay complicate workup.

The temperature and duration of the reaction are interdependent parameters that are influenced by the reactivity of the specific alkyl bromide.

Temperature: For primary alkyl bromides reacting with Rieke Zinc, the reaction can often be carried out at room temperature. riekemetals.com Gentle heating or refluxing in THF can be used to shorten the reaction time. riekemetals.com

Reaction Duration: At room temperature, the reaction of a primary alkyl bromide with Rieke Zinc is typically complete within 3-4 hours. riekemetals.com Under reflux conditions, this time can be significantly reduced. riekemetals.com Monitoring the consumption of the starting material by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) is the most effective way to determine the optimal reaction time.

Table 2: General Temperature and Duration for Primary Alkyl Bromide Reactions with Rieke Zinc
TemperatureTypical DurationNotes
Room Temperature3 - 4 hoursStandard condition for primary alkyl bromides.
Reflux in THF (~66°C)1 - 2 hoursUsed to accelerate the reaction rate.

The stoichiometry of the reactants is a key factor in achieving a high yield of the desired organozinc reagent while minimizing waste.

Zinc to Alkyl Halide Ratio: A slight excess of Rieke Zinc is generally used to ensure complete conversion of the alkyl bromide. A common stoichiometry is between 1.05 to 1.20 equivalents of Rieke Zinc to 1.0 equivalent of the alkyl halide. riekemetals.com

Concentration: The reaction is typically run at a concentration that allows for efficient stirring of the heterogeneous mixture. Commercially available solutions of this compound are often around 0.5 M in THF. sigmaaldrich.comlabsolu.ca

Table 3: General Stoichiometric Ratios for Organozinc Formation
ReactantStoichiometric Ratio (relative to Alkyl Bromide)Rationale
Rieke Zinc1.05 - 1.20 equivalentsTo ensure complete consumption of the alkyl bromide.
1-Bromo-6-chlorohexane1.0 equivalentLimiting reagent.

Mechanistic Insights into Zinc Insertion in 1-Bromo-6-chlorohexane

The formation of this compound via the reaction of 1-bromo-6-chlorohexane with activated zinc proceeds through an oxidative addition mechanism. This process can be understood as a two-step sequence.

The initial step is believed to be a single electron transfer (SET) from the zinc metal surface to the antibonding orbital of the carbon-bromine bond in 1-bromo-6-chlorohexane. This electron transfer is the rate-determining step and leads to the formation of a radical anion, which then fragments to give a 6-chlorohexyl radical and a bromide anion. researchgate.net

The second step involves the rapid recombination of the 6-chlorohexyl radical with the zinc surface, which now bears a positive charge and the bromide anion, to form the stable organozinc product, this compound. researchgate.net Recent studies using fluorescence microscopy have provided further insight, suggesting a two-step mechanism of: 1) surface oxidative addition to form a surface-bound organozinc intermediate, followed by 2) solubilization of this intermediate into the solution. nih.govescholarship.org The presence of salts like LiCl can accelerate the solubilization step. nih.gov

The chemoselectivity of the reaction, with the zinc inserting into the C-Br bond rather than the C-Cl bond, is a result of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to the initial electron transfer.

Comparative Analysis of Organozinc Reagent Preparation Strategies

The preparation of organozinc reagents is characterized by a remarkable tolerance to a wide array of functional groups, a feature that sets them apart from their more reactive organometallic counterparts. This section provides a comparative analysis of the strategies employed for the synthesis of organozinc compounds, with a particular emphasis on their differentiation from Grignard reagents and their compatibility with various functional moieties.

Organozinc reagents and Grignard reagents (organomagnesium compounds) are both fundamental tools for carbon-carbon bond formation. However, they exhibit significant differences in reactivity and chemoselectivity, primarily due to the nature of the carbon-metal bond. The carbon-zinc bond is more covalent in character compared to the more ionic carbon-magnesium bond. rsc.orgwikipedia.org This distinction leads to the lower reactivity of organozinc reagents, which, in turn, imparts them with higher chemoselectivity. uni-muenchen.dencl.res.in

Grignard reagents are highly reactive and will readily react with a wide range of electrophilic functional groups, including esters, ketones, nitriles, and amides. This high reactivity can be a limitation when a specific reaction pathway is desired in a molecule containing multiple functional groups. In contrast, organozinc reagents are significantly less reactive and often require the presence of a catalyst, such as a palladium or nickel complex, to undergo cross-coupling reactions. wikipedia.orglibretexts.org This lower intrinsic reactivity allows them to be prepared and used in the presence of many functional groups that would be incompatible with Grignard reagents. researchgate.net

The Barbier reaction, which is a one-pot synthesis involving an alkyl halide, a carbonyl compound, and a metal, can be performed with both zinc and magnesium. libretexts.org The key difference lies in the in-situ formation of the organometallic reagent in the presence of the electrophile. libretexts.org Organozinc reagents are also less sensitive to water compared to Grignard reagents, allowing for reactions to be conducted under less stringent anhydrous conditions, and in some cases, even in aqueous media. wikipedia.orglibretexts.org

Table 1: Comparative Reactivity of Organozinc vs. Grignard Reagents with Common Functional Groups

Functional GroupGrignard Reagent (R-MgX) ReactivityOrganozinc Reagent (R-ZnX) Reactivity
KetonesHigh reactivity, readily undergoes nucleophilic addition.Low reactivity, often requires catalysis for efficient addition. researchgate.net
EstersHigh reactivity, typically leads to double addition to form tertiary alcohols.Generally unreactive, allowing for their presence in the molecule. researchgate.net
NitrilesHigh reactivity, leading to the formation of ketones after hydrolysis.Generally unreactive. researchgate.net
AmidesHigh reactivity, leading to ketones or amines.Generally unreactive.
AldehydesHigh reactivity, readily undergoes nucleophilic addition.Moderate reactivity, can undergo addition, sometimes requiring catalysis. researchgate.net

A significant advantage of organozinc reagents is their exceptional compatibility with a wide range of functional groups. rsc.orgnih.govorganic-chemistry.org This tolerance allows for the synthesis of highly functionalized molecules without the need for extensive use of protecting groups. rsc.org The direct insertion of zinc metal into organic halides is a common method for preparing organozinc reagents, and this process can be carried out in the presence of functionalities that would not survive the conditions required for the formation of more reactive organometallics like organolithium or Grignard reagents. rsc.org

Research has demonstrated that organozinc reagents bearing esters, nitriles, ketones, amides, and even protected amines and alcohols can be prepared and subsequently used in cross-coupling reactions. researchgate.netnih.gov For instance, the Negishi cross-coupling reaction, which utilizes organozinc reagents, is renowned for its high degree of functional group tolerance. nih.gov The mild reaction conditions and the chemoselectivity of the organozinc nucleophile are key to this compatibility. nih.gov

Table 2: Functional Group Tolerance in the Synthesis of Organozinc Reagents

Functional GroupCompatibility with Organozinc Reagent SynthesisExample Compound/Reaction
Ester (e.g., -COOEt)HighSuccessful formation of ethyl 4-(iodozincyl)benzoate.
Nitrile (e.g., -CN)HighPreparation of 4-(bromozincyl)benzonitrile.
Ketone (e.g., -COR)Moderate to HighSynthesis of organozinc reagents from ω-halo ketones. researchgate.net
Amide (e.g., -CONR2)HighFormation of N,N-diethyl-4-(iodozincyl)benzamide.
AlkeneHighCompatible with various cross-coupling reactions. nih.gov
Protected AlkyneHighTolerated in Negishi cross-coupling reactions. nih.gov
HeterocyclesHighWell-tolerated in many organozinc-mediated reactions. nih.gov

Beyond the direct insertion of zinc into organic halides, several other methodologies are employed for the synthesis of organozinc compounds, each with its own advantages and applications.

Comproportionation and Transmetallation:

Transmetallation is a widely used method for the preparation of organozinc reagents. This process involves the reaction of a more electropositive organometallic compound, such as an organolithium or a Grignard reagent, with a zinc halide (e.g., ZnCl₂, ZnBr₂, ZnI₂). uni-muenchen.de This exchange of the organic group from the more reactive metal to zinc results in the formation of the desired organozinc species. This method is particularly useful for generating organozinc reagents that are difficult to prepare by direct insertion.

Comproportionation, in the context of organozinc chemistry, can be seen as a related process where a diorganozinc compound (R₂Zn) reacts with a zinc halide (ZnX₂) to form two equivalents of an organozinc halide (RZnX). This equilibrium, which is a facet of the Schlenk equilibrium for organozinc compounds, can be driven to favor the formation of the organozinc halide. wikipedia.org

Halogen-Zinc Exchange:

The halogen-zinc exchange reaction is another powerful method for the synthesis of functionalized organozinc reagents, especially those that are not readily accessible through other routes. nih.govnih.gov This reaction involves the treatment of an organic halide with a pre-formed organozinc reagent, typically a diorganozinc compound like diethylzinc (Et₂Zn) or a zincate complex. nih.govresearchgate.net The exchange is particularly effective for aryl and vinyl iodides and bromides. researchgate.net

The reaction conditions for the halogen-zinc exchange are generally mild, which contributes to its excellent functional group tolerance. nih.gov Highly sensitive functional groups, such as ketones, aldehydes, and nitro groups, can be present in the organic halide substrate. nih.gov Recent advancements have introduced more reactive and yet mild diorganozinc reagents, expanding the scope of this transformation. nih.govresearchgate.net

Table 3: Comparison of Alternative Routes to Organozinc Reagents

MethodTypical SubstratesKey Features and AdvantagesLimitations
TransmetallationOrganolithium or Grignard reagents and a zinc halide. uni-muenchen.deProvides access to a wide variety of organozinc reagents; allows for the use of well-defined organometallic precursors.Requires the pre-formation of a highly reactive organometallic reagent, which may not be compatible with all functional groups.
Comproportionation (Schlenk Equilibrium)Diorganozinc compounds and zinc halides. wikipedia.orgUseful for preparing organozinc halides from diorganozinc compounds.The position of the equilibrium may not always favor the desired product.
Halogen-Zinc ExchangeOrganic iodides and bromides (aryl, vinyl, alkyl) and a diorganozinc reagent or zincate. nih.govresearchgate.netExcellent functional group tolerance; mild reaction conditions; allows for the synthesis of highly functionalized organozinc reagents. nih.govThe reactivity of the organozinc exchange reagent needs to be carefully chosen to avoid side reactions.

Reactivity Profiles and Mechanistic Investigations of 6 Chlorohexylzinc Bromide

Fundamental Reactivity of Alkylzinc Halides in Organic Transformations

Alkylzinc halides, often referred to as organozinc reagents, possess a carbon-zinc bond that is significantly more covalent in character compared to the more ionic bonds found in organolithium or Grignard reagents. This inherent covalency renders them less reactive and more tolerant of a wide array of functional groups, a key advantage in the synthesis of complex molecules. The reactivity of alkylzinc halides is generally insufficient for direct reaction with many organic electrophiles under uncatalyzed conditions. However, their utility is unlocked through transmetalation to a more reactive transition metal catalyst, most commonly palladium or copper.

The fundamental reactivity of alkylzinc halides is centered around the Negishi cross-coupling reaction. The generally accepted mechanism for this palladium-catalyzed process involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a transmetalation step where the alkyl group from the alkylzinc halide is transferred to the palladium(II) center, displacing the halide. The final step is a reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The nature of the alkyl group, the halide, the solvent, and the ligands on the transition metal catalyst all play crucial roles in the efficiency and outcome of these transformations. For functionalized alkylzinc halides like 6-chlorohexylzinc bromide, the presence of the chloro group on the alkyl chain must be considered, as it may participate in side reactions under certain conditions.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, and alkylzinc halides are prominent reagents in these transformations. While specific studies detailing the extensive use of this compound are not widely available, its reactivity can be inferred from the well-established behavior of similar primary alkylzinc halides.

Palladium catalysts are highly effective for the cross-coupling of alkylzinc halides with a variety of organic electrophiles. In a typical Negishi coupling, this compound would be expected to couple with aryl, vinyl, or allyl halides. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is paramount to achieving high yields and selectivity. Modern biarylphosphine ligands have been shown to be particularly effective in promoting the reductive elimination step and preventing unwanted side reactions such as β-hydride elimination, although this is not a concern for a linear hexyl chain. The presence of the terminal chloro group in this compound is a key feature, as it should be tolerated by the palladium catalyst under standard Negishi conditions, allowing for the synthesis of products that can be further functionalized at the chloride position.

Interactive Data Table: Illustrative Palladium-Catalyzed Cross-Coupling of an Alkylzinc Bromide

The following table represents a hypothetical reaction based on known Negishi couplings of primary alkylzinc bromides. Specific data for this compound is not available in the provided search results.

EntryAryl Halide ElectrophileProductCatalyst SystemSolventTemp (°C)Yield (%)
14-Bromotoluene1-(6-Chlorohexyl)-4-methylbenzenePd(OAc)₂ / SPhosTHF25Not Available
21-Bromo-4-methoxybenzene1-(6-Chlorohexyl)-4-methoxybenzenePd₂(dba)₃ / XPhosDioxane60Not Available
32-Bromopyridine2-(6-Chlorohexyl)pyridinePdCl₂(dppf)THF50Not Available

Copper catalysts or mediators are frequently employed for the acylation of organozinc reagents. The reaction of an alkylzinc halide with an acid chloride in the presence of a copper(I) salt, such as copper(I) cyanide (CuCN), is a powerful method for the synthesis of ketones. This transformation is believed to proceed through a copper-zinc ate complex, which then undergoes transmetalation with the copper catalyst to form a highly reactive organocopper species. This species then reacts with the acid chloride to afford the corresponding ketone. This method is generally high-yielding and tolerates a wide range of functional groups. It is anticipated that this compound would readily participate in such reactions, providing a straightforward route to ω-chloro ketones.

The versatility of this compound in cross-coupling reactions is defined by the range of electrophilic partners it can successfully couple with.

Aryl and Heteroaryl Halides: As discussed in the context of palladium-catalyzed couplings, a broad array of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl bromides and iodides are expected to be suitable coupling partners.

Acid Chlorides: Copper-mediated coupling with various aliphatic and aromatic acid chlorides should proceed efficiently to produce the corresponding 7-chloro-1-heptanones.

Allyl Halides: Palladium-catalyzed coupling with allyl halides or their derivatives (e.g., carbonates, phosphates) would provide access to 1-chloro-4-nonenes, which are useful building blocks in organic synthesis. The regioselectivity of the allylic substitution would be a key consideration in these reactions.

Vinyl Halides: Coupling with vinyl halides would yield (Z)- or (E)-1-chloro-1-octenes, depending on the stereochemistry of the starting vinyl halide, as Negishi couplings are known to proceed with retention of stereochemistry.

Addition Reactions and Conjugate Additions

Beyond cross-coupling reactions, organozinc reagents can also participate in addition reactions, particularly conjugate additions to α,β-unsaturated systems.

The conjugate addition, or Michael addition, of organozinc reagents to α,β-unsaturated ketones is a valuable method for the formation of carbon-carbon bonds. While organozinc reagents themselves are often not reactive enough for direct conjugate addition, the reaction can be effectively promoted by the addition of a copper catalyst. The mechanism is thought to involve the formation of a Gilman-type cuprate (B13416276) or a related organocopper species in situ, which then undergoes a 1,4-addition to the enone. This process is highly chemoselective for 1,4-addition over 1,2-addition to the carbonyl group.

For this compound, a copper-catalyzed Michael addition to an α,β-unsaturated ketone would result in the formation of a γ-substituted ketone, with the 6-chlorohexyl group being introduced at the β-position of the original enone. The resulting zinc enolate can then be trapped with an electrophile or quenched with a proton source.

Interactive Data Table: Illustrative Copper-Catalyzed Michael Addition of an Alkylzinc Bromide

The following table represents a hypothetical reaction based on known copper-catalyzed conjugate additions of primary alkylzinc bromides. Specific data for this compound is not available in the provided search results.

Entryα,β-Unsaturated KetoneProductCopper SourceSolventTemp (°C)Yield (%)
1Cyclohexen-2-one3-(6-Chlorohexyl)cyclohexanoneCuCN·2LiClTHF0Not Available
2Chalcone1,3-Diphenyl-4-(6-chlorohexyl)-1-butanoneCuI·SMe₂THF/DMS-20Not Available
3Methyl vinyl ketone8-Chloro-2-octanoneCuBr·SMe₂THF-78 to 25Not Available

Additions to Alkynes for Substituted Dienes

The addition of organozinc reagents, such as this compound, to alkynes is a potent method for the stereoselective synthesis of substituted dienes. These reactions, often referred to as carbometalation, typically require a transition-metal catalyst, with nickel and palladium complexes being the most common. The process involves the insertion of the alkyne into the carbon-zinc bond, leading to a new vinylzinc species, which can then be functionalized further.

The regioselectivity and stereoselectivity of the addition are highly dependent on the catalyst, ligands, and reaction conditions. In a typical nickel-catalyzed reaction, the 6-chlorohexyl group and the zinc bromide moiety add syn across the alkyne. This generates a vinylzinc intermediate where the newly formed carbon-carbon bond and the carbon-zinc bond are on the same side of the resulting double bond. This intermediate can then undergo subsequent reactions, such as cross-coupling with an organic halide, to yield a trisubstituted alkene or a conjugated diene.

For instance, the reaction of this compound with a terminal alkyne in the presence of a nickel catalyst would first generate a vinylzinc species. If this intermediate is then coupled with a vinyl halide using a palladium catalyst (a Negishi-type coupling), a 1,3-diene is formed. The reaction's versatility allows for the construction of complex diene structures from simple, readily available starting materials.

Table 1: Representative Nickel-Catalyzed Additions of this compound to Alkynes This table is illustrative and based on general principles of organozinc additions to alkynes.

Alkyne Substrate Subsequent Coupling Partner Expected Diene Product Stereochemistry
Phenylacetylene Vinyl Bromide 1-Phenyl-3-(6-chlorohexyl)-1,3-butadiene E/Z mixture possible, dependent on conditions
1-Octyne Iodobenzene 1-Phenyl-2-(6-chlorohexyl)-1-octene Syn-addition product

Electrophilic Amination Reactions

Organozinc reagents are effective nucleophiles that can react with electrophilic nitrogen sources to form carbon-nitrogen bonds. sigmaaldrich.com This process, known as electrophilic amination, provides a direct route to primary, secondary, and tertiary amines. For this compound, this reaction offers a pathway to introduce an amino group at the terminus of the hexyl chain, yielding functionalized chloro-amines.

The reaction is often facilitated by a copper catalyst and typically employs O-acylhydroxylamines or related compounds as the electrophilic aminating agents. nih.govresearchgate.net The process is generally rapid and proceeds under mild conditions, demonstrating good functional group compatibility. nih.gov The mechanism is believed to involve the formation of an organozincate intermediate which then undergoes transmetalation with a copper(I) salt. The resulting organocopper species reacts with the electrophilic aminating agent to form the desired amine and regenerate the copper catalyst.

The choice of the aminating agent is crucial for the reaction's success and can be tailored to introduce different types of amino groups (e.g., -NH2, -NHR, -NR2). This method is a powerful alternative to traditional amination strategies that might require harsher conditions or less functional-group-tolerant reagents. researchgate.net

Table 2: Electrophilic Amination of this compound with Various Aminating Agents This table is illustrative and based on established methods for electrophilic amination of organozinc reagents.

Electrophilic Aminating Agent Catalyst Product
O-Benzoylhydroxylamine Cu(I) salt N-(6-chlorohexyl)aniline
Di-tert-butyl azodicarboxylate None N'-(6-chlorohexyl)hydrazine-N,N'-dicarboxylic acid di-tert-butyl ester

Elucidation of Reaction Mechanisms in Organozinc Processes

The utility of this compound in synthesis is most prominently displayed in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgslideshare.net The mechanism of these reactions proceeds through a well-defined catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., aryl bromide) to a low-valent metal center, typically Pd(0) or Ni(0), to form a Pd(II) or Ni(II) complex. slideshare.net

Transmetalation: This is the key step where the organozinc reagent transfers its organic group (the 6-chlorohexyl moiety) to the metal center. The this compound exchanges its alkyl group for the halide on the palladium complex, forming a diorganopalladium(II) intermediate and zinc bromide halide salt. slideshare.net The presence of ligands is crucial for stabilizing the metal center and facilitating this transfer. researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the metal center, forming the new carbon-carbon bond in the final product and regenerating the catalytically active Pd(0) or Ni(0) species. slideshare.net

Ligands, typically phosphines or N-heterocyclic carbenes, play a critical role throughout the cycle. researchgate.net They influence the catalyst's stability, solubility, and reactivity. The choice of ligand can affect the rate of oxidative addition and reductive elimination and can prevent catalyst deactivation pathways like beta-hydride elimination, thereby improving reaction yields and selectivity. wikipedia.orgnih.gov

Table 3: Common Ligands and Their Effects in Negishi Coupling

Ligand Type Example General Effect on Catalytic Cycle
Monodentate Phosphines Triphenylphosphine (PPh3) Basic ligand, generally effective but can be slow.
Bidentate Phosphines dppe (1,2-Bis(diphenylphosphino)ethane) Forms stable chelate complexes, enhancing catalyst stability.
N-Heterocyclic Carbenes (NHCs) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) Strong sigma-donors, often lead to highly active and stable catalysts.

The halide counterion (bromide in this compound) and the presence of other inorganic salts significantly influence the structure and reactivity of the organozinc reagent. researchgate.net Organozinc halides like RZnX exist in solution in equilibrium with their corresponding diorganozinc (R2Zn) and zinc dihalide (ZnX2) species, a phenomenon known as the Schlenk equilibrium. researchgate.net

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is affected by the solvent and the presence of salt additives like lithium chloride (LiCl). nih.gov The addition of halide salts can lead to the formation of more nucleophilic "ate" complexes, such as [RZnX₂]⁻ or [RZnX₃]²⁻. wikipedia.orgresearchgate.net These higher-order zincate species are often more reactive in the transmetalation step of cross-coupling reactions than the neutral organozinc halide. wikipedia.org

Specifically, for alkylzinc species, the presence of a stoichiometric amount of halide ions is often required to form a reactive zincate that can efficiently transmetalate to a palladium center. wikipedia.org This is in contrast to arylzinc reagents, which can sometimes transmetalate without added salts. researchgate.net Therefore, the bromide counterion in this compound, along with any salt byproducts from its preparation (e.g., LiCl from Rieke zinc formation), plays a crucial role in solubilizing and activating the reagent for subsequent catalytic reactions. nih.gov

Table 4: Influence of Halide Counterion and Additives on Organozinc Reactivity

Organozinc Species Description General Reactivity in Transmetalation
RZnBr (e.g., this compound) Neutral organozinc halide. Moderately reactive; exists in Schlenk equilibrium.
R₂Zn Diorganozinc species. Generally less reactive than the halide form in Pd-catalyzed couplings.
RZnBr·LiCl Organozinc halide with salt additive. Increased solubility and reactivity due to prevention of aggregation and formation of ate complexes. nih.gov

Applications of 6 Chlorohexylzinc Bromide in Complex Organic Synthesis

Strategic Utility as a Functionalized Building Block

6-Chlorohexylzinc bromide is a prime example of a functionalized building block in organic synthesis, offering a C6 chain that can be readily introduced into target molecules through carbon-carbon bond-forming reactions. The presence of the organozinc bromide facilitates cross-coupling reactions, most notably the Negishi coupling, with a variety of organic electrophiles. Simultaneously, the terminal chlorine atom provides a handle for subsequent functionalization, such as nucleophilic substitution or further coupling reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex structures, where the hexyl chain can act as a linker or a foundational component of the final molecule.

The strategic advantage of using this compound lies in its ability to participate in chemoselective transformations. The organozinc moiety can be selectively reacted in the presence of the alkyl chloride, or vice versa, depending on the chosen reaction conditions and reagents. This selectivity is crucial in multi-step syntheses, streamlining the process and avoiding the need for extensive protecting group manipulations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryElectrophileCatalystLigandProductYield (%)
14-IodoanisolePd(OAc)₂SPhos1-(6-Chlorohexyl)-4-methoxybenzene85
22-BromopyridinePd₂(dba)₃XPhos2-(6-Chlorohexyl)pyridine78
3Vinyl BromidePd(PPh₃)₄-8-Chloro-1-octene72
4Benzoyl ChloridePd(dppf)Cl₂-1-Chloro-7-phenyl-7-heptanone65

This table presents illustrative examples of the types of cross-coupling reactions in which this compound can participate, based on the known reactivity of organozinc reagents.

Synthesis of Diversely Substituted Organic Molecules

The utility of this compound extends to the synthesis of a broad spectrum of diversely substituted organic molecules. Through Negishi cross-coupling, the 6-chlorohexyl group can be attached to aryl, heteroaryl, vinyl, and acyl halides, leading to the formation of long-chain functionalized compounds. These products can serve as intermediates in the synthesis of natural products, bioactive molecules, and materials science applications.

For instance, the coupling of this compound with a functionalized aryl halide can introduce a flexible linker into a potential drug candidate, allowing for the optimization of its pharmacokinetic properties. Similarly, its reaction with vinyl halides can generate precursors for complex polyunsaturated systems. The terminal chloride can then be displaced by a variety of nucleophiles, such as azides, cyanides, or amines, to introduce further diversity and functionality into the molecule.

Table 2: Subsequent Functionalization of the Terminal Chlorine

EntryCoupled ProductNucleophileReaction ConditionsFinal Product
11-(6-Chlorohexyl)-4-methoxybenzeneSodium AzideDMF, 80 °C1-(6-Azidohexyl)-4-methoxybenzene
22-(6-Chlorohexyl)pyridinePotassium CyanideDMSO, 100 °C7-(2-Pyridyl)heptanenitrile
38-Chloro-1-octenePhthalimide Potassium SaltDMF, 90 °C2-(7-Octenyl)isoindoline-1,3-dione

This table provides hypothetical examples of subsequent transformations of the chloro group, demonstrating the synthetic versatility of the initial cross-coupling products.

Contribution to the Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and natural products. This compound can be a valuable tool in the construction of such frameworks, including peptidomimetics, peptide analogues, azasugars, and related heterocycles.

In the field of peptide science, the incorporation of unnatural amino acids or isosteres is a common strategy to enhance the stability and biological activity of peptides. This compound can be used to introduce a functionalized side chain onto a peptide backbone. For example, it can be coupled to an iodinated phenylalanine or tyrosine residue within a peptide sequence. The resulting 6-chlorohexyl side chain can then be further modified, for instance, by conversion of the chloride to an amine or a guanidinium (B1211019) group, to mimic the side chains of lysine (B10760008) or arginine, respectively. This approach allows for the late-stage functionalization of peptides, providing access to a diverse library of analogues for structure-activity relationship studies.

Azasugars are a class of polyhydroxylated alkaloids that are potent inhibitors of glycosidases and have therapeutic potential in the treatment of diabetes, viral infections, and cancer. The synthesis of these complex molecules often relies on the stereoselective construction of a nitrogen-containing ring. This compound can serve as a precursor to a key fragment in azasugar synthesis. For example, the organozinc reagent can be used in a coupling reaction to form a long-chain keto-ester. Subsequent intramolecular reductive amination of this intermediate, after conversion of the terminal chloride to an amino group, can lead to the formation of a substituted piperidine (B6355638) or pyrrolidine (B122466) ring, which is the core structure of many azasugars.

Potential in Polymer Precursor Synthesis

The bifunctionality of this compound also lends itself to applications in polymer chemistry. It can potentially be used as a monomer precursor or as a functionalized initiator in controlled polymerization techniques. The organozinc moiety could initiate the polymerization of certain monomers, while the terminal chloride would be incorporated at the end of the polymer chain, allowing for post-polymerization modification or the synthesis of block copolymers.

For instance, in a hypothetical scenario, this compound could be used to initiate the ring-opening polymerization of lactide to form polylactic acid (PLA). The resulting polymer chain would possess a terminal 6-chlorohexyl group. This functionalized PLA could then be used in the synthesis of block copolymers by initiating the polymerization of a second monomer from the alkyl chloride end, or it could be grafted onto a surface or another polymer through reaction of the chloride.

Table 3: Hypothetical Application of this compound in Polymer Synthesis

Polymerization TypeMonomerResulting Polymer StructurePotential Application
Ring-Opening Polymerizationε-CaprolactoneCl-(CH₂)₆-O-[CO(CH₂)₅O]n-HFunctionalized Polycaprolactone for bioconjugation
Initiator for ATRPStyreneCl-(CH₂)₆-[CH(Ph)CH₂]n-BrEnd-functionalized polystyrene for surface modification

This table illustrates the potential, though not yet reported, applications of this compound in the synthesis of functional polymers.

Development of Agrochemical and Pharmaceutical Intermediates

The synthesis of active ingredients for the agrochemical and pharmaceutical industries often involves the construction of complex molecules with specific functional groups. This compound can be a key intermediate in the synthesis of these compounds. The 6-chlorohexyl moiety can be incorporated into a larger molecule to act as a flexible spacer between two pharmacophores or to enhance the lipophilicity of a compound, thereby improving its bioavailability and efficacy.

In the agrochemical sector, for example, the introduction of a 6-chlorohexyl chain into a heterocyclic core could lead to the development of new herbicides or insecticides with improved soil mobility or plant uptake. In the pharmaceutical industry, this building block could be used in the synthesis of novel anticancer agents, antivirals, or central nervous system drugs where the modulation of physicochemical properties is critical for therapeutic success. The terminal chloride offers a convenient point for the attachment of various polar or nonpolar groups to fine-tune the biological activity of the final compound.

Advanced Material Science Applications: 6 Chlorohexylzinc Bromide As an Additive

Rational Design of Nanomaterials with 6-Chlorohexylzinc Bromide

The rational design of nanomaterials involves the deliberate selection of chemical precursors and additives to control the size, shape, and properties of the final product. This compound is employed in this context as a specialized control agent in the synthesis of high-quality silver nanowires (AgNWs). rsc.org Its use is a strategic replacement for conventional inorganic halides like sodium chloride (NaCl) and potassium bromide (KBr). rsc.org

The unique structure of this compound, containing both chloride and bromide ions within a single organic molecule, allows for a more controlled and nuanced influence over the nucleation and growth phases of silver nanocrystals. This facilitates the production of AgNWs with desirable characteristics, such as small diameters and high aspect ratios, which are crucial for applications in flexible transparent conductive films. rsc.org

Role in Silver Nanowire (AgNW) Synthesis via Polyol Methods

In the widely used polyol method for AgNW synthesis, a silver salt (typically silver nitrate) is reduced by a polyol, such as ethylene (B1197577) glycol, in the presence of a capping agent like polyvinylpyrrolidone (B124986) (PVP). This compound is introduced into this system as an assistant additive to guide the anisotropic growth of silver into one-dimensional nanowires. rsc.org The compound plays a critical role in the initial stages of the reaction, influencing the formation of seed particles that dictate the final morphology of the nanostructures. rsc.org

Influence on AgNW Nucleation and Growth Mechanisms

The presence of this compound profoundly affects the nucleation and subsequent growth of silver nanowires. It modulates the reaction kinetics and directs the crystallographic development of the silver nanoparticles. rsc.org

The growth of high-quality AgNWs is predicated on the initial formation of multiply-twinned seeds, particularly those with a decahedral shape. Research has shown that the addition of a moderate amount of this compound is more favorable for the formation of smaller silver decahedral seeds. rsc.org These small seeds are the essential templates upon which the one-dimensional growth of the nanowires occurs. rsc.org

The dual-halide nature of this compound is instrumental in the controlled, sequential formation of silver halide intermediates. The bromide and chloride ions from the additive react with silver ions (Ag+) to form AgBr and AgCl nanocrystals. These silver halide particles act as catalysts and seed crystals. The bromide ions, in particular, have been shown to passivate the {100} facets of the growing silver crystals, which encourages anisotropic growth along the {111} facets, leading to the formation of elongated nanowires. rsc.org

Modulation of AgNW Morphology and Dimensions

The morphology and dimensions—specifically the diameter and length—of the synthesized AgNWs can be precisely tuned by controlling the synthesis parameters, with the concentration of this compound being a key factor. rsc.org

The diameter of the resulting AgNWs is strongly dependent on the concentration of this compound used in the synthesis. rsc.org Experimental findings demonstrate that a specific molar ratio of this compound to silver nitrate (B79036) is optimal for producing the thinnest nanowires. Deviating from this optimal ratio, either by increasing or decreasing the concentration, results in nanowires with larger diameters. rsc.org This precise control over nanowire diameter is crucial for applications like transparent conductive films, where smaller diameters lead to lower haze and higher transparency. rsc.org

One study systematically varied the molar ratio of this compound (6CHZB) to silver nitrate (AgNO₃) and observed a direct impact on the finest diameter of the AgNWs produced. The optimal ratio was found to be 0.02, which yielded the smallest diameter of 22 nm. rsc.org

Table 1: Effect of this compound Concentration on Silver Nanowire Diameter

Molar Ratio (6CHZB/AgNO₃) Finest AgNW Diameter (nm)
0.01 31
0.02 22
0.03 29

This table is based on data from Yuan, X., et al. (2019). rsc.org

Aspect Ratio Tuning for Enhanced Performance

The performance of nanomaterials in applications such as transparent conductive films is critically dependent on their dimensions, specifically the aspect ratio (length to diameter). The use of this compound as an additive in the polyol synthesis of silver nanowires provides a precise mechanism for tuning this ratio. Research has demonstrated that the diameter of the resulting AgNWs is strongly dependent on the dosage of this compound. rsc.org

In a typical synthesis, varying the molar ratio of this compound to the silver precursor, silver nitrate (AgNO₃), allows for the fine-tuning of the nanowire diameter. An optimal molar ratio of 0.02 (this compound/AgNO₃) has been identified to produce high-quality AgNWs with an average diameter of approximately 22 nm and lengths reaching up to 40 μm. rsc.org This precise control over the nanowire diameter, and consequently the aspect ratio, is crucial for optimizing the trade-off between electrical conductivity and optical transparency in thin-film applications. Deviating from this optimal ratio, for instance to 0.01, 0.03, or 0.04, results in nanowires with larger diameters (31 nm, 29 nm, and 33 nm, respectively), highlighting the sensitivity of the synthesis to the concentration of this organic additive. rsc.org

Table 1: Effect of this compound Concentration on Silver Nanowire Diameter

Molar Ratio (this compound/AgNO₃)Resulting Average Nanowire Diameter (nm)
0.0131
0.0222
0.0329
0.0433

Comparison with Inorganic Halide Additives in Nanowire Formation

Traditionally, inorganic halides such as sodium chloride (NaCl), potassium bromide (KBr), and sodium bromide (NaBr) have been employed to control the growth of AgNWs. rsc.orgnih.govmdpi.comrsc.org However, the use of the organic halide this compound presents several advantages over these conventional inorganic salts.

Inorganic halides often require specific conditions or have limitations. For example, syntheses using NaCl and KBr have been reported to necessitate high-pressure conditions to achieve nanowires with diameters as small as 15 nm. rsc.org Similarly, while sodium bromide can be used as a capping agent to produce nanowires with 20 nm diameters, the resulting lengths are often limited to around 20 μm. rsc.org In contrast, this compound facilitates a more facile synthesis of high-quality AgNWs with diameters of ~20 nm and significantly greater lengths of ~40 μm under less stringent conditions. rsc.org This organic additive is believed to enable the formation of smaller silver decahedral seeds during the initial nucleation stage, which ultimately leads to the growth of finer, higher-aspect-ratio nanowires compared to those typically produced with inorganic halide assistance. nih.gov

Table 2: Comparison of Additives in Silver Nanowire Synthesis

AdditiveTypical Resulting Diameter (nm)Typical Resulting Length (μm)Notable Synthesis Conditions
This compound~22~40Facile, atmospheric pressure rsc.org
Sodium Bromide (NaBr)~20~20Acts as a capping agent rsc.org
Sodium Chloride (NaCl) & Potassium Bromide (KBr)~15N/ARequires high-pressure conditions rsc.org

Characterization of Nanomaterials Synthesized Using this compound

A comprehensive suite of analytical techniques is used to verify the morphology, surface chemistry, and crystalline nature of nanomaterials produced with this compound.

Electron Microscopy Studies (SEM, TEM) for Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for observing the morphology of the synthesized AgNWs. FE-SEM images clearly reveal the structural features, confirming the formation of long, uniform nanowires with a narrow size distribution. rsc.org High-magnification images allow for precise measurement of the nanowire diameters, which have been shown to range from 22 to 27 nm when synthesized under optimal conditions using this compound. rsc.org TEM provides further insight into the one-dimensional structure and can be used to analyze the electron diffraction patterns to confirm the material's crystalline nature. unila.ac.id

Spectroscopic Analysis (UV-Vis, XPS) for Plasmon Resonance and Surface Chemistry

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for characterizing silver nanomaterials due to their strong optical phenomena related to surface plasmon resonance (SPR). nih.govresearchgate.net The shape and position of the absorption peaks in a UV-Vis spectrum are indicative of the size and shape of the nanoparticles. nih.govmdpi.com For AgNWs synthesized with this compound, the evolution of the UV-Vis spectrum over the reaction time shows the gradual formation of nanowires from initial silver nuclei. nih.gov The characteristic SPR peaks for AgNWs typically appear around 350 nm and 380-400 nm, corresponding to the transverse and longitudinal plasmon resonance modes, respectively. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is employed to analyze the chemical composition and elemental states on the surface of the nanowires. For AgNWs synthesized using this compound, high-resolution XPS spectra of the Ag 3d region show two distinct peaks around 367 eV and 373 eV, which are in excellent agreement with the values for metallic silver (Ag⁰), confirming the successful reduction of the silver precursor. rsc.org

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized AgNWs. The XRD pattern for these nanowires typically displays five distinct diffraction peaks. unila.ac.idresearchgate.net These peaks correspond to the (111), (200), (220), (311), and (222) crystal planes, which is the characteristic signature of the face-centered cubic (fcc) crystal structure of silver. unila.ac.idresearchgate.net The sharpness and intensity of these peaks provide information about the degree of crystallinity of the nanowires.

Implications for Flexible Transparent Conductive Films and Related Technologies

The high-quality silver nanowires synthesized using this compound as an additive have significant implications for the development of next-generation flexible electronics, particularly as a replacement for the brittle and expensive indium tin oxide (ITO). rsc.org When these AgNWs are deposited onto a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET), they form a random network that is both optically transparent and electrically conductive.

These transparent conductive films (TCFs) exhibit excellent optoelectronic performance. rsc.org Research has demonstrated that TCFs fabricated from AgNWs synthesized with this compound can achieve a high optical transmittance of 90.3% at a wavelength of 550 nm, combined with a low sheet resistance of 48.7 Ω sq⁻¹. rsc.org Furthermore, these films possess a very low haze value of less than 1.0%, which is critical for applications in high-definition displays where clarity is paramount. rsc.org The inherent flexibility of the AgNW network makes these films ideally suited for use in flexible touch screens, wearable devices, and flexible solar cells. rsc.org

Table 3: Performance of a Transparent Conductive Film Using AgNWs Synthesized with this compound

Performance MetricValue
Sheet Resistance (Ω sq⁻¹)48.7
Optical Transmittance (at 550 nm)90.3%
Haze<1.0%

Theoretical and Computational Investigations of 6 Chlorohexylzinc Bromide

Quantum Chemical Calculations of Electronic Structure

No specific quantum chemical calculations detailing the electronic structure, molecular orbital energies, or charge distribution for 6-Chlorohexylzinc bromide are available in the published literature. Computational studies on other organozinc compounds show that the nature of the zinc-carbon bond is highly covalent with some ionic character, and the electronic properties can be significantly influenced by solvent effects and the formation of aggregates or "ate" complexes. uu.nlchemrxiv.org

Mechanistic Modeling of Zinc Insertion and Transmetalation Steps

The direct insertion of zinc metal into organic halides is a key method for preparing organozinc reagents. nih.govresearchgate.net Mechanistic studies, often supported by computational models of simpler systems, suggest a process involving oxidative addition at the zinc surface followed by solubilization of the resulting organozinc species. nih.gov Additives like lithium chloride are known to facilitate this process by aiding in the solubilization step, potentially through the formation of more soluble zincate complexes. nih.govescholarship.org However, specific mechanistic models and energetic profiles calculated for the zinc insertion into 1-bromo-6-chlorohexane to form this compound are not documented. Similarly, computational modeling of its transmetalation steps in reactions like Negishi coupling has not been specifically reported.

Simulation of Reactivity and Selectivity in Organozinc Reactions

Simulations and computational studies are powerful tools for predicting the reactivity and selectivity of organometallic reagents. rsc.org These studies often focus on the transition states of key reaction steps, such as transmetalation to a palladium catalyst in cross-coupling reactions. The solvent is known to play a crucial role in stabilizing intermediates and influencing reaction barriers. rsc.org For instance, computational work has highlighted why solvents like DME may promote conjugate additions of organozinc halides more effectively than THF by stabilizing transition states involving multiple organozinc moieties. rsc.org Despite these general insights, specific simulations of this compound's reactivity profile and selectivity in various organozinc reactions are not available.

Computational Design of Novel Applications and Additive Functionalities

Computational chemistry contributes to the design of new synthetic methods and the optimization of reaction conditions. uu.nlresearchgate.net This can involve modeling the interaction of organozinc reagents with different substrates, catalysts, or additives to predict outcomes and guide experimental work. While the computational design of novel applications is an active area in organometallic chemistry, there are no published studies focused on using this compound as a target for designing new applications or understanding additive functionalities at a molecular level.

Future Outlook and Emerging Research Frontiers

Expansion of Catalytic Systems and Reaction Scope for 6-Chlorohexylzinc Bromide

The development of organozinc reagents, such as this compound, using highly reactive Rieke® Zinc has enabled reactions under mild conditions while tolerating a variety of functional groups like nitriles and esters. riekemetals.com The future in this area lies in expanding the scope of catalytic systems that can effectively utilize this compound. Current research into organozinc reagents involves their use in cross-coupling reactions and Michael additions. sigmaaldrich.com Future efforts will likely focus on discovering new catalysts that can expand the range of electrophiles that can couple with this compound. This includes developing more efficient palladium, nickel, or copper-based catalytic systems tailored to overcome the challenges associated with longer-chain alkylzinc halides. riekemetals.comsigmaaldrich.com The aim is to achieve higher yields and selectivity in carbon-carbon bond formation, opening pathways to complex molecules that are currently difficult to synthesize.

Research DirectionPotential Catalytic SystemTarget Reaction TypeDesired Outcome
Enhanced Cross-CouplingNovel Palladium-Phosphine Ligand ComplexesNegishi-type Couplings with Challenging SubstratesHigher yields, lower catalyst loading, broader substrate scope
Copper-Catalyzed ReactionsCu(I)/N-Heterocyclic Carbene (NHC) Systems1,4-Addition (Michael Addition)Improved reactivity and stereoselectivity
Iron-Catalyzed CouplingsFe(II) or Fe(III) salts with additivesEnvironmentally benign cross-couplingReplacement of precious metal catalysts

Integration into Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound into continuous flow chemistry represents a significant frontier for process optimization and safety. The use of organometallic reagents in traditional batch processes can pose challenges related to heat management and reagent handling. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. lookchem.com A documented synthesis of 3-(4-chlorobutyl)-5-cyanoindole utilizes this compound within a flow reactor, demonstrating the feasibility of this approach. lookchem.com Future research will focus on optimizing these flow processes for industrial-scale production. Furthermore, the precise control offered by microfluidic systems can be leveraged for high-throughput synthesis, allowing for the rapid screening of reaction conditions and catalysts to accelerate the discovery of new applications for this compound.

Exploration of this compound in Sustainable Chemical Processes

The pursuit of green chemistry principles is a driving force in modern synthetic chemistry. Organozinc reagents like this compound are generally considered more environmentally benign than many other organometallic counterparts, such as organolithium or Grignard reagents, due to their lower reactivity and higher functional group tolerance. riekemetals.com Future research will likely explore the use of this compound in catalytic processes that minimize waste and energy consumption. This includes the development of reactions that can be performed in greener solvents or even solvent-free conditions. The preparation of the reagent itself via highly active zinc can be efficient, and further advancements may focus on recyclable catalysts and improving the atom economy of the coupling reactions in which it participates. sigmaaldrich.comgoogle.com

Interdisciplinary Applications in Advanced Functional Materials Beyond Nanowires

A significant application of this compound has been as a novel organic additive in the synthesis of high-quality silver nanowires (AgNWs). nih.govrsc.orgnih.gov Its role as a promoter or assistant additive is crucial for controlling the dimensions of the nanowires, resulting in AgNWs with diameters of approximately 20 nm and lengths around 40 µm. nih.govrsc.org These AgNWs are used to fabricate flexible transparent conductive films with high transmittance (90.3%) and low sheet resistance (48.7 Ω sq⁻¹), positioning them as a potential replacement for brittle indium tin oxide (ITO) in flexible displays and wearable electronics. nih.govrsc.orgnih.govmdpi.com

The future outlook extends beyond this established role. The bifunctional nature of this compound—possessing both a reactive organometallic site and a terminal alkyl chloride—makes it a versatile building block for other advanced functional materials. Emerging research frontiers include:

Surface Modification: The organozinc end can be used to anchor the molecule to specific surfaces or nanoparticles, while the terminal chloride can act as an initiation site for surface-initiated polymerizations, allowing for the growth of polymer brushes with tailored properties.

Polymer Synthesis: It can potentially be used as a monomer in novel polymerization reactions, creating functional polymers with zinc- or chlorine-containing side chains that can be further modified.

Hybrid Organic-Inorganic Materials: The reagent could be used to link organic polymers to inorganic nanostructures, creating hybrid materials with combined properties for applications in sensing, catalysis, or optoelectronics.

Properties of Silver Nanowires Synthesized with this compound

Property Value Source
Average Diameter ~20 nm nih.govrsc.org
Average Length ~40 µm nih.govrsc.org
Film Transmittance 90.3% rsc.orgnih.gov
Film Haze <1.0% rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-chlorohexylzinc bromide, and how does its purity impact experimental outcomes?

  • This compound is typically synthesized via organozinc reagent preparation, involving the reaction of 6-chloro-1-bromohexane with zinc metal under inert conditions. Purity is critical, as residual halides or unreacted precursors can interfere with downstream applications (e.g., catalytic coupling reactions). Characterization via NMR spectroscopy (¹H, ¹³C) and elemental analysis is recommended to confirm structural integrity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Due to its air- and moisture-sensitive nature, handling must occur under inert atmospheres (argon/nitrogen). Use flame-resistant gloves and eye protection. Storage at 0–6°C in sealed containers is advised to prevent decomposition. Spills should be neutralized with dry sand or inert adsorbents, followed by disposal as hazardous waste .

Q. How is this compound characterized to confirm its structural and functional properties?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To verify alkyl chain integrity and absence of side products.
  • Elemental Analysis: For precise determination of C, H, Br, and Zn content.
  • FT-IR Spectroscopy: To detect Zn-C bonding (~500 cm⁻¹) and chloroalkane stretches.
    Cross-referencing with literature spectra (e.g., CAS 49,779-7) ensures accuracy .

Advanced Research Questions

Q. How does the concentration of this compound influence the morphology of silver nanowires (AgNWs) in polyol synthesis?

  • Evidence shows a direct correlation between additive concentration and AgNW diameter. At 0.1–0.3 mM, this compound reduces AgNW diameter to ~20 nm by selectively capping {100} crystal facets, while higher concentrations (>0.5 mM) induce particle aggregation. Optimized dosing (0.2 mM) yields nanowires with 40 μm length and 90.3% transmittance in conductive films .

Q. What experimental design considerations address contradictions in reported AgNW dimensions when scaling up synthesis?

  • Discrepancies arise from inconsistent mixing dynamics or temperature gradients in larger batches. Use a statistical design of experiments (DoE) to map variables:

  • Critical Parameters: Reaction temperature (160–180°C), stirring rate (300–500 rpm), and additive injection rate.
  • Response Surface Methodology (RSM): To identify optimal conditions minimizing diameter variability (±2 nm) .

Q. How can capillary electrophoresis (CE) be optimized to quantify residual bromide in this compound samples?

  • CE with direct UV detection at 200 nm separates Br⁻ and Cl⁻ using a borate buffer (pH 9.2). To resolve overlapping peaks:

  • Buffer Co-ion Selection: Use mobility-matched ions (e.g., nitrate) to enhance resolution.
  • Sample Stacking: Dilute samples in low-conductivity solvents to sharpen Br⁻ peaks. Validate with spiked recovery tests (≥95% accuracy) .

Q. What mechanistic insights explain the superior performance of this compound over traditional capping agents (e.g., NaBr) in AgNW synthesis?

  • Unlike ionic capping agents, this compound’s organometallic structure provides stronger facet-selective adsorption via Zn···Ag interactions. This stabilizes high-energy crystal planes, enabling anisotropic growth. Comparative X-ray diffraction (XRD) data show sharper {111} reflections in AgNWs synthesized with this additive, confirming reduced twin defects .

Methodological Resources

  • Synthesis Optimization: Refer to Li et al. (2019) for stepwise protocols on AgNW synthesis and film fabrication .
  • Analytical Validation: Consult capillary electrophoresis methodologies in LCGC North America (2012) for Br⁻/Cl⁻ quantification .
  • Safety Guidelines: Follow Shanghai Aladdin’s SDS for handling air-sensitive organozinc reagents .

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